Ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C18H25NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenoxybutanoic acid derivatives. One common method includes the esterification of piperidine-4-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst, followed by the acylation of the resulting ester with 4-phenoxybutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzylpiperidine-4-carboxylate: Similar in structure but with a benzyl group instead of a phenoxybutanoyl group.
Ethyl piperidine-4-carboxylate: Lacks the phenoxybutanoyl group, making it less complex.
Ethyl 1-(4-methylphenyl)piperidine-4-carboxylate: Contains a methylphenyl group instead of a phenoxybutanoyl group.
Uniqueness
Ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate is unique due to the presence of the phenoxybutanoyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in chemical reactions.
Properties
IUPAC Name |
ethyl 1-(4-phenoxybutanoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-22-18(21)15-10-12-19(13-11-15)17(20)9-6-14-23-16-7-4-3-5-8-16/h3-5,7-8,15H,2,6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJQSSKKHRXRPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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